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Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of molecular
docking studies to investigate the interactions of Sophoraflavanone G (SG), a prenylated
flavonoid with promising therapeutic properties, with various protein targets. This document
includes detailed protocols for performing molecular docking simulations using AutoDock Vina,
a widely used open-source docking program. Additionally, it presents quantitative data from
published studies and visual representations of relevant signaling pathways and experimental
workflows.

Introduction to Sophoraflavanone G

Sophoraflavanone G is a bioactive compound isolated from the roots of Sophora flavescens
and other plants of the Sophora genus. It has demonstrated a wide range of pharmacological
activities, including anti-inflammatory, anticancer, and antibacterial effects. Molecular docking
studies have been instrumental in elucidating the potential mechanisms of action of SG by
predicting its binding affinity and interaction patterns with key protein targets involved in various
disease pathways.

Quantitative Data from Molecular Docking Studies

The following tables summarize the binding affinities of Sophoraflavanone G and other
flavonoids with several protein targets implicated in its biological activities.
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Table 1: Molecular Docking Scores of Sophoraflavanone G with Various Protein Targets

Docking Score Interacting

Target Protein . Reference
(kcal/mol) Residues
Glycogen Synthase -
) -14.6 Not specified [1]
Kinase 3-B (GSK3-B)
Matrix
Metalloproteinase-8 Not specified Not specified [1]
(MMP-8)
Inducible Nitric Oxide Cys415, Ser4d57,
_ -14.6 [1]
Synthase (iNOS) Met589, Val649

Sodium-Glucose )
-4.799 (LibDock -
Cotransporter 2 Not specified

Score)
(SGLT2)

Table 2: Comparative Molecular Docking Scores of Other Flavonoids with Key Protein Targets
of Sophoraflavanone G
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) . Docking Score
Target Protein Flavonoid Reference
(kcal/mol)

Epidermal Growth

Factor Receptor Abivertinib -9.5 [2]
(EGFR)
Olmutinib 9.1 [2]
Icotinib 9.1 [2]
Tumor Necrosis ] )
(-)-Epicatechin -6.8 [3]
Factor-a (TNF-a)
Quercetin -6.3 [4]
ATP-Binding Cassette
Subfamily G Member Gallic Acid -3.93 [5]
2 (ABCG2)
Chrysin Not specified [6]
Biochanin A Not specified [6]

Signaling Pathways Modulated by
Sophoraflavanone G

Molecular docking studies, in conjunction with experimental evidence, have suggested that
Sophoraflavanone G modulates several key signaling pathways involved in inflammation and
cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation,
differentiation, and apoptosis. Sophoraflavanone G has been shown to inhibit this pathway,
contributing to its anti-inflammatory and anti-cancer effects.
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MAPK Signaling Pathway Inhibition by Sophoraflavanone G

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that
promotes cell survival and growth. Sophoraflavanone G has been found to suppress this
pathway, leading to the induction of apoptosis in cancer cells.

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/product/b1683828?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Sophoraflavanone G

Receptor Tyrosine Kinase

Inhibits i i

PISK

PIP2

AKT

mTOR

Cell Survival/
Growth

Click to download full resolution via product page

PI3K/AKT Signaling Pathway Inhibition by Sophoraflavanone G

Experimental Protocols for Molecular Docking

This section provides a detailed protocol for performing molecular docking of
Sophoraflavanone G with a protein target using AutoDock Vina.

Molecular Docking Workflow

The overall workflow for a typical molecular docking study is illustrated below.
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General Molecular Docking Workflow

Step-by-Step Protocol using AutoDock Vina

1. Software and Resource Requirements:

AutoDock Tools (ADT): For preparing protein and ligand files.

AutoDock Vina: For performing the docking simulation.

PyMOL or UCSF Chimera: For visualization and protein preparation.

PubChem or ZINC database: For obtaining the 3D structure of Sophoraflavanone G.
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Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
. Protein Preparation:

Download Protein Structure: Obtain the 3D crystal structure of the target protein from the
PDB database (e.g., EGFR PDB ID: 1M17).

Clean the Protein: Open the PDB file in PyMOL or Chimera. Remove water molecules,
heteroatoms, and any co-crystallized ligands. If the protein is a multimer, retain only the
chain of interest.

Add Hydrogens: Add polar hydrogens to the protein structure.
Save as PDB: Save the cleaned protein structure as a PDB file.

Prepare Receptor in ADT:

[e]

Open AutoDock Tools.

o

Go to File > Read Molecule and open the cleaned PDB file.

[¢]

Go to Edit > Hydrogens > Add. Select Polar Only and click OK.

Go to Grid > Macromolecule > Choose. Select the protein and click OK.

[¢]

[e]

Save the protein in PDBQT format (.pdbqt). This format includes atomic charges and atom
types required by AutoDock Vina.

. Ligand Preparation:

Download Ligand Structure: Obtain the 3D structure of Sophoraflavanone G from the
PubChem database in SDF format.

Convert to PDB: Use a tool like Open Babel to convert the SDF file to a PDB file.
Prepare Ligand in ADT:

o In AutoDock Tools, go to Ligand > Input > Open and select the ligand PDB file.
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o ADT will automatically compute Gasteiger charges and detect the rotatable bonds.
o Go to Ligand > Output > Save as PDBQT to save the ligand in the required format.
. Grid Box Generation:

Load Macromolecule and Ligand: In ADT, load the prepared protein (PDBQT) and ligand
(PDBQT) files.

Define the Binding Site: Go to Grid > Grid Box. A box will appear around the protein.

Adjust the Grid Box: Adjust the size and center of the grid box to encompass the active site
of the protein. The active site can be identified from the literature or by the location of a co-
crystallized ligand in the original PDB file.

Save Grid Parameters: Note down the coordinates for the center and the dimensions of the
grid box.

. Running AutoDock Vina:

Create a Configuration File: Create a text file (e.g., conf.txt) and add the following lines,
replacing the file names and grid parameters with your own:

Run Vina from the Command Line: Open a terminal or command prompt, navigate to the
directory containing your files, and run the following command:

. Analysis of Results:

Binding Affinity: The log.txt file will contain the binding affinities (in kcal/mol) for the different
poses of the ligand. The most negative value indicates the best binding affinity.

Visualize Poses: The results.pdbqt file contains the coordinates of the docked ligand poses.
You can open this file along with the protein PDBQT file in PyMOL or Discovery Studio to
visualize the interactions.

Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-
covalent interactions between Sophoraflavanone G and the amino acid residues in the
active site of the protein.
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Conclusion

Molecular docking is a powerful computational tool for predicting the binding modes and
affinities of small molecules like Sophoraflavanone G to their protein targets. The protocols
and data presented in these application notes provide a valuable resource for researchers
investigating the therapeutic potential of Sophoraflavanone G and other flavonoids. By
combining in silico predictions with experimental validation, a deeper understanding of the
molecular mechanisms underlying the biological activities of natural products can be achieved,
accelerating the drug discovery and development process.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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